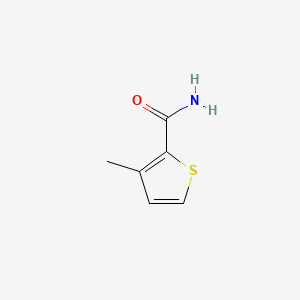

3-Methylthiophene-2-carboxamide

Beschreibung

Significance of Thiophene (B33073) and Carboxamide Motifs in Medicinal Chemistry and Materials Science

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. mdpi.com Its structural and electronic properties, which are in some ways similar to a benzene (B151609) ring, allow it to be a versatile building block in the design of new drugs. mdpi.com The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself can be readily functionalized, allowing for the fine-tuning of a molecule's biological activity. mdpi.com Consequently, thiophene derivatives have been developed with a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. mdpi.com In materials science, thiophene-based polymers are valued for their electronic properties, leading to their use in developing conductive polymers, organic solar cells, and light-emitting diodes (LEDs). mdpi.com

The carboxamide functional group (-C(=O)N<) is equally fundamental, particularly in biological systems and drug development. It forms the peptide bonds that link amino acids to create proteins, making it a cornerstone of biochemistry. mdpi.com In medicinal chemistry, the carboxamide group is a common feature in drug molecules. It is relatively stable and can participate in hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. mdpi.com The incorporation of a carboxamide linkage can improve a compound's pharmacokinetic properties and target affinity. mdpi.com In materials science, carboxamides are used in the synthesis of functional materials and polymers, where their ability to form strong hydrogen bonds influences the material's structure and properties. mdpi.com

The combination of a thiophene ring and a carboxamide group in a single molecule, as seen in 3-Methylthiophene-2-carboxamide, therefore presents a scaffold with significant potential for exploration in both medicinal chemistry and materials science.

Historical Context of this compound in Chemical Synthesis and Biological Discovery

The history of this compound is rooted in the broader development of synthetic methodologies for thiophene derivatives. A common precursor for its synthesis is 3-methylthiophene-2-carboxylic acid. chemicalbook.com One documented synthetic route involves the reaction of 3-methyl-2-thiophenecarbonyl chloride with concentrated ammonium (B1175870) hydroxide (B78521) to yield 3-methyl-2-thiophenecarboxamide. chemicalbook.com The required carbonyl chloride is prepared by treating 3-methyl-2-thiophenecarboxylic acid with thionyl chloride. chemicalbook.com

Early investigations into related thiophene-2-carboxamide derivatives explored their potential biological activities. For instance, research has been conducted on the synthesis of various 3-substituted thiophene-2-carboxamide derivatives to evaluate their therapeutic potential. nih.gov In one such study, a series of this compound derivatives were synthesized and tested for their antioxidant and antibacterial properties. nih.gov The findings from this research indicated that these compounds displayed a range of biological activities, although the 3-methyl derivatives showed lower antioxidant and antibacterial efficacy compared to 3-amino or 3-hydroxy substituted analogues. nih.gov

More recent research has continued to explore the potential of the thiophene carboxamide scaffold. For example, novel compounds incorporating this core structure have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, demonstrating the ongoing interest in this class of molecules for drug discovery. mdpi.com Thiophene-3-carboxamide (B1338676) derivatives have also been investigated for their antibacterial and antifungal activities. scispace.comnih.gov The continued synthesis and biological screening of compounds related to this compound underscore the perceived value of this structural motif in the search for new bioactive agents.

Research Findings on Substituted Thiophene-2-Carboxamide Derivatives

| Compound Type | Biological Activity Investigated | Key Findings |

| This compound derivatives | Antioxidant & Antibacterial | Displayed the lowest activity compared to 3-amino and 3-hydroxy derivatives. nih.gov |

| 3-Aminothiophene-2-carboxamide (B122380) derivatives | Antioxidant & Antibacterial | Showed the highest antioxidant and antibacterial activity in the series. nih.gov |

| 3-Hydroxythiophene-2-carboxamide derivatives | Antioxidant & Antibacterial | Exhibited moderate antioxidant and antibacterial activity. nih.gov |

Table 2: Comparative biological activity of 3-substituted thiophene-2-carboxamide derivatives from a 2023 study. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDTWJRYMXQXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343195 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76655-99-7 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Activities of 3 Methylthiophene 2 Carboxamide Derivatives

Antimicrobial Properties

The antimicrobial potential of 3-methylthiophene-2-carboxamide derivatives has been evaluated against various pathogenic microorganisms, including both bacteria and fungi.

Studies have explored the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The core structure of this compound has been modified with different aryl groups to investigate structure-activity relationships.

In one study, a series of this compound derivatives (compounds 5a-c ) were synthesized and tested for their antibacterial action. nih.gov These compounds were generally found to exhibit lower antibacterial efficacy compared to corresponding derivatives featuring 3-amino or 3-hydroxy groups at the same position on the thiophene (B33073) ring. nih.gov

The activity of this compound derivatives has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov The results indicated that this class of compounds possesses a range of inhibitory activity. Specifically, the inhibition values for this compound derivatives were found to be the lowest among the tested thiophene-2-carboxamide analogues, with activity ranging from no inhibition to 47.8%. nih.gov

| Compound | Substituent (R) | Inhibition (%) vs. S. aureus | Inhibition (%) vs. B. subtilis |

|---|---|---|---|

| 5a | -CH₃ | No Activity | 21.7% |

| 5b | -OCH₃ | 41.7% | 47.8% |

| 5c | -Cl | 25.0% | 30.4% |

Data sourced from: nih.gov

The antibacterial screening of this compound derivatives was also conducted against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov The inhibitory effects against these strains were generally modest. The derivative 5b , substituted with a methoxy (B1213986) group, was the most effective in this series, showing some activity against P. aeruginosa, while activity against E. coli was minimal across all tested 3-methyl derivatives. nih.gov This aligns with the general observation that these compounds had the lowest activity among the broader set of thiophene-2-carboxamides evaluated in the study. nih.gov

| Compound | Substituent (R) | Inhibition (%) vs. E. coli | Inhibition (%) vs. P. aeruginosa |

|---|---|---|---|

| 5a | -CH₃ | No Activity | 20.0% |

| 5b | -OCH₃ | 12.0% | 43.5% |

| 5c | -Cl | No Activity | 34.8% |

Data sourced from: nih.gov

While various thiophene carboxamide derivatives have been investigated for their fungicidal properties, specific data focusing on the antifungal activity of this compound derivatives is not extensively detailed in the researched literature. nih.govsioc-journal.cn Broader studies on related structures, such as pyrazole-thiophene carboxamides, have shown that the thiophene carboxamide scaffold can exhibit significant antifungal activity against various plant pathogenic fungi. sioc-journal.cn However, detailed research explicitly outlining the antifungal profile of this compound is limited.

Antibacterial Activity

Antioxidant Activity

The capacity of this compound derivatives to act as antioxidants has been evaluated through established chemical assays.

The antioxidant potential of this compound derivatives 5a-c was assessed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the pre-formed ABTS radical cation (ABTS•+), a process that results in a loss of color. wikipedia.org

The results from the ABTS assay indicated that the this compound derivatives possess weak antioxidant activity. nih.gov The percentage of inhibition for these compounds ranged from 12.0% to 22.9%. nih.gov This level of activity was considerably lower than that observed for analogous 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives, which showed moderate to significant antioxidant capabilities. nih.gov The derivative 5b , containing a methoxy group, displayed the highest antioxidant activity within the 3-methyl series. nih.gov

| Compound | Substituent (R) | ABTS Inhibition (%) |

|---|---|---|

| 5a | -CH₃ | 16.1% |

| 5b | -OCH₃ | 22.9% |

| 5c | -Cl | 12.0% |

| Ascorbic acid (Standard) | N/A | 88.0% |

Data sourced from: nih.gov

Correlation with Electronic Properties (e.g., EHOMO values)

The electronic properties of thiophene carboxamide derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are influential in their biological activity. A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and, consequently, enhanced biological activity.

In a study of phenyl-thiophene-carboxamide derivatives, two compounds, 2b and 2e, exhibited very low HOMO-LUMO energy gaps (ΔE) of -0.13 eV and -0.15 eV, respectively. mdpi.com The high electron density of the thiophene ring in these derivatives is believed to enhance their anticancer activity by improving their interaction profile within the binding sites of target proteins. mdpi.com Specifically, the HOMO energy values for these compounds were found to be -0.2013 eV for 2b and -0.2091 eV for 2e. mdpi.com

Electronic Properties of Phenyl-thiophene-carboxamide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2b | -0.2013 | -0.0681 | -0.13 |

| 2e | -0.2091 | -0.0554 | -0.15 |

Antiviral Activity

Inhibition of Viral Replication (e.g., Hepatitis C Virus)

Thiophene derivatives have demonstrated significant potential as antiviral agents, particularly against the Hepatitis C Virus (HCV). Research has focused on developing small-molecule inhibitors that can target various stages of the HCV life cycle.

A series of thiophen urea (B33335) (TU) derivatives were synthesized and screened for their ability to inhibit HCV entry into host cells. nih.govnih.govmdpi.com Among these, seven compounds showed potent antiviral activities against HCV genotypes 1 and 2, with EC₅₀ values below 30 nM. nih.govnih.govmdpi.com An optimized lead compound, J2H-1701, was identified, which possesses effective antiviral activity against multiple HCV genotypes. nih.govnih.govmdpi.com Docking studies suggest that J2H-1701 may exert its effect by interacting with the HCV E2 glycoprotein, a key protein involved in viral entry. nih.govmdpi.com These findings position thiophen urea derivatives as promising candidates for the development of new HCV entry inhibitors. nih.govnih.govmdpi.com

Cytotoxic and Antitumor Activities

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)

Derivatives of thiophene carboxamide have been extensively evaluated for their cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7 and MDA-MB-231).

Several novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to this compound, have shown significant antiproliferative activity. researchgate.net For instance, one derivative exhibited an IC₅₀ value of 4.3 µg/mL (0.013 µM) against the MCF-7 cell line. researchgate.net Another study on a series of four compounds with a thiophene carboxamide scaffold found that one compound, MB-D2, was particularly cytotoxic and effective in inducing apoptosis in MCF-7 cancer cells. Phenyl-thiophene-carboxamide derivatives have also been tested against HepG2 cells, showing varying levels of inhibition. mdpi.com

In Vitro Cytotoxicity of Thiophene Carboxamide Derivatives

| Compound/Derivative Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) | MCF-7 | 4.3 µg/mL (0.013 µM) | researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 3) | MCF-7 | - | researchgate.net |

| Thiophene carboxamide (MB-D2) | MCF-7 | Significant cytotoxicity noted | |

| Phenyl-thiophene-carboxamide (2a-2e) | HepG2 | Varying inhibition | mdpi.com |

Sensitization to Chemotherapeutic Agents (e.g., Sorafenib)

While research has demonstrated that certain ortho-amino thiophene carboxamide derivatives exhibit higher cytotoxic potency against HepG2 cells than the established chemotherapeutic agent Sorafenib, there is currently no available data to suggest that these compounds sensitize cancer cells to Sorafenib or act synergistically with it. The existing studies focus on the standalone cytotoxic activity of these thiophene derivatives.

Inhibition of Specific Kinases (e.g., FAK Inhibition)

A significant area of research in cancer therapy is the inhibition of specific kinases that are crucial for tumor growth and metastasis. Focal Adhesion Kinase (FAK) is one such target, as its overexpression is linked to highly invasive cancers. nih.gov

Thieno[3,2-d]pyrimidine derivatives, which incorporate a thiophene ring, have been identified as potent dual inhibitors of FAK and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov An intensive structure-activity relationship study led to the identification of a lead compound that remarkably inhibits FAK with an IC₅₀ value of 28.2 nM. nih.govmdpi.com This compound also showed potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ of 0.19 µM. mdpi.com Furthermore, it was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase in these cells. mdpi.com In animal models, this derivative significantly prevented the metastasis of tumors to lymph nodes, highlighting its therapeutic potential against highly invasive cancers. nih.gov

Central Nervous System Activities

Antinociceptive (Analgesic) Effects

Derivatives of this compound have demonstrated notable antinociceptive, or pain-relieving, effects in various experimental models. For instance, a novel thiophene derivative, 2-[(4-nitro-3-benzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10), exhibited significant analgesic activity. researchgate.net This effect is believed to be independent of opioid receptors. researchgate.net

In acetic acid-induced writhing tests, a common method for evaluating peripheral analgesic activity, thiophene derivatives have shown a reduction in the number of writhes, indicating pain relief. researchgate.netresearchgate.net For example, the compound 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide (B1338676) demonstrated a dose-dependent reduction in writhing in mice. researchgate.net Similarly, in the formalin test, which assesses both neurogenic and inflammatory pain, thiophene derivatives have been effective in reducing pain behaviors in both the early and late phases. researchgate.neteuropeanreview.org

Furthermore, some hybrid compounds incorporating the 3-methylthiophene (B123197) ring have been evaluated for their antinociceptive properties. nih.govnih.gov In studies involving hot plate tests and writhing tests, certain derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione displayed analgesic activity. nih.govnih.gov The mechanism of this analgesic effect for some of these compounds has been linked to their affinity for the TRPV1 receptor. nih.gov

The table below summarizes the antinociceptive activity of selected this compound derivatives.

| Compound/Derivative | Test Model | Result | Reference |

| 2-[(4-nitro-3-benzylidene)-amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile (6CN10) | Acetic acid-induced writhing, Formalin test | Significant antinociceptive activity | researchgate.net |

| 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide | Acetic acid-induced writhing, Formalin test (late phase) | Moderate peripheral analgesic activity, with a 78% pain inhibition in the writhing test at 40mg/kg. | researchgate.net |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Hot plate test, Writhing test | Demonstrated antinociceptive activity. | nih.govnih.gov |

| 3-Aminothiophene-2-acylhydrazone derivatives (5a, 5c, 5d, 5h) | Acetic acid-induced writhing | Showed high potency and efficacy in reducing abdominal constrictions. | mdpi.com |

Anticonvulsive Effects

The 3-methylthiophene moiety is a key structural feature in the antiepileptic drug tiagabine, which acts as a selective inhibitor of gamma-aminobutyric acid (GABA) reuptake. nih.gov This has spurred interest in synthesizing and evaluating new this compound derivatives for their anticonvulsant potential.

Hybrid compounds combining the 3-methylthiophene ring with a pyrrolidine-2,5-dione core, a structure found in the antiepileptic drug ethosuximide (B1671622), have shown promising anticonvulsant activity in various animal models of epilepsy. nih.govnih.gov These models include the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.govnih.gov

One particularly promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4), exhibited a higher median effective dose (ED50) than the reference drugs valproic acid and ethosuximide in the MES and 6-Hz tests. nih.gov In vitro studies of this compound indicated a moderate and balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Another derivative, compound 3, showed significant activity in the scPTZ test, protecting 50% of the tested animals and significantly prolonging the latency to the first seizure. nih.gov

The anticonvulsant activity of these derivatives is often attributed to their ability to modulate ion channels, such as sodium and calcium channels, which are crucial targets for many antiepileptic drugs. nih.gov

The table below presents the anticonvulsant activity of selected this compound derivatives.

| Compound/Derivative | Test Model | Key Findings | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) | MES test, 6-Hz test | Higher ED50 value than valproic acid and ethosuximide. | nih.gov |

| Compound 3 (a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative) | scPTZ test | Protected 50% of animals and significantly increased seizure latency. | nih.gov |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (Compound 5.5) | Pentylenetetrazole- and maximal electroshock-induced seizures | Decreased lethality, number, and severity of seizures; increased latent period. | japsonline.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have provided valuable insights into designing more potent and effective therapeutic agents.

Impact of Substituent Groups (e.g., Hydroxyl, Methyl, Amino) on Biological Efficacy

The nature and position of substituent groups on the thiophene ring and the carboxamide nitrogen have a significant impact on the biological efficacy of these derivatives.

Research on a series of thiophene-2-carboxamide derivatives has shown that the type of substituent at the 3-position of the thiophene ring plays a critical role in their antibacterial and antioxidant activities. nih.gov For instance, 3-amino thiophene-2-carboxamide derivatives generally displayed higher antibacterial activity compared to their corresponding 3-hydroxy and 3-methyl analogues. nih.gov The 3-amino derivatives also exhibited the highest antioxidant activity. nih.gov

In the context of anticonvulsant activity, SAR studies on lacosamide (B1674222) analogues, which contain a functionalized amino acid structure, have revealed that small, non-polar, and non-bulky substituents at the 3-oxy position lead to pronounced seizure protection in the maximal electroshock (MES) seizure test. nih.govresearchgate.net A decrease in the steric size of the substituent at this position, from cyclohexyl to methyl, resulted in a steady increase in anticonvulsant activity. nih.gov

The table below illustrates the impact of different substituent groups on the biological activity of thiophene-2-carboxamide derivatives.

| Parent Compound Series | Substituent Group | Observed Biological Activity | Reference |

| Thiophene-2-carboxamides | 3-Amino | Higher antibacterial and antioxidant activity | nih.gov |

| Thiophene-2-carboxamides | 3-Hydroxy | Moderate antibacterial and antioxidant activity | nih.gov |

| Thiophene-2-carboxamides | 3-Methyl | Lowest antibacterial and antioxidant activity | nih.gov |

| (R)-N-Benzyl 2-acetamido-3-oxypropionamide | Small, non-polar, non-bulky groups at 3-oxy position | Pronounced anticonvulsant activity | nih.govresearchgate.net |

Role of Privileged Scaffolds (e.g., N-acylhydrazone) in Bioactivity

The N-acylhydrazone (NAH) moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. mdpi.comnih.govmdpi.comresearchgate.net The versatility of the NAH group, characterized by the pharmacophore –CO–NH–N=, allows for various structural modifications that can enhance interaction with biological targets. mdpi.comresearchgate.net

The incorporation of the N-acylhydrazone scaffold into 3-aminothiophene-2-carboxamide (B122380) derivatives has led to the development of potent anti-inflammatory and analgesic agents. mdpi.com A series of these derivatives demonstrated significant potency and efficacy, with some compounds showing activity comparable to standard drugs like indomethacin (B1671933) and dipyrone. mdpi.com The NAH framework is believed to contribute to the observed bioactivity by providing a flexible yet stable structure that can effectively bind to target enzymes or receptors. mdpi.comresearchgate.net

Influence of Conformational Isomerism on Biological Profile

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its biological activity by affecting how it interacts with its biological target. In the case of this compound derivatives, conformational isomerism plays a key role.

Studies on biologically active thiophene-3-carboxamide derivatives have shown that intramolecular hydrogen bonding can lock the molecular conformation, forming a pseudo-six-membered ring. researchgate.netnih.govnih.govscispace.com This rigid conformation removes conformational flexibility, which can be a critical factor for specific receptor binding. researchgate.netnih.govnih.govscispace.com For example, in several 2-amino-thiophene-3-carboxamide derivatives, an intramolecular N—H⋯N hydrogen bond was observed, which fixed the orientation of different parts of the molecule relative to each other. researchgate.netnih.govnih.govscispace.com

Mechanism of Action Elucidation

The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological macromolecules and their ability to modulate the activity of key enzymes involved in various disease pathways.

Molecular Interactions with Biological Targets

Recent studies have focused on elucidating the molecular interactions of this compound derivatives with their biological targets, providing insights into their mechanisms of action.

Thiophene-3-carboxamide derivatives have been investigated as potential inhibitors of the c-Jun N-terminal kinase (JNK). nih.gov These compounds exhibit a dual inhibitory activity, acting as both ATP and JIP mimetics. This suggests they may bind to both the ATP binding site and the docking site of the kinase. nih.gov This dual interaction provides a potent inhibitory profile. nih.gov

In the context of anticancer activity, certain thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. najah.edu The thiophene ring, with its high aromaticity, plays a crucial role in the interaction with the tubulin-colchicine-binding pocket. najah.edu Molecular docking studies of compounds 2b and 2e revealed that they exhibit a comparable interaction pattern to CA-4 and colchicine (B1669291) within this pocket, suggesting a similar mechanism of disrupting microtubule dynamics. najah.edu

Furthermore, some thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. researchgate.netnih.gov Molecular docking and molecular dynamics simulations have shown that these derivatives can stably bind to the active site of VEGFR-2. nih.gov For instance, compound 7f showed a strong affinity for the VEGFR-2 active site, and compound 14d was also confirmed to bind stably within this site. researchgate.netnih.gov These interactions are crucial for their anti-angiogenic properties.

The antiproliferative effects of some thiophene carboxamide derivatives are linked to the induction of apoptosis. mdpi.com For example, the derivative MB-D2 was found to induce mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway. mdpi.com This suggests that the compound interacts with mitochondrial components to trigger cell death in cancer cells.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which this compound derivatives exert their pharmacological effects.

Several thiophene-2-carboxamides bearing aryl substituents have demonstrated the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer. mdpi.com

In the realm of anticancer research, thiophene-3-carboxamide derivatives have been extensively studied as enzyme inhibitors. As mentioned, derivatives have been developed as potent inhibitors of VEGFR-2. researchgate.netnih.gov Compound 7f displayed VEGFR-2 inhibitory activity that was 1.2 times more potent than the established inhibitor sorafenib. researchgate.net Another derivative, 14d , also showed effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov The inhibition of VEGFR-2 by these compounds leads to a reduction in angiogenesis, a critical process for tumor growth and metastasis. researchgate.net

Furthermore, studies have shown that these derivatives can inhibit other kinases involved in cancer progression. For instance, compound 14d was found to reduce the levels of phosphorylated ERK and MEK, which are downstream components of the VEGFR-2 signaling pathway. nih.gov

Some thiophene-3-carboxamide derivatives have been identified as dual inhibitors of the c-Jun N-terminal kinase (JNK), as noted earlier. nih.gov Their ability to mimic both ATP and the JIP docking peptide leads to potent inhibition of JNK activity. nih.gov

The table below summarizes the enzyme inhibition data for selected this compound derivatives.

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| 14d | VEGFR-2 | 191.1 nM | nih.gov |

| 7f | VEGFR-2 | More potent than sorafenib | researchgate.net |

Advanced Applications in Chemical and Pharmaceutical Research

Role as Pharmaceutical Intermediates

3-Methylthiophene-2-carboxamide and its derivatives are significant intermediates in the synthesis of a range of pharmaceutically active compounds. The thiophene-2-carboxamide scaffold is a recognized pharmacophore, and its derivatives have been investigated for a variety of therapeutic applications. mdpi.com

One of the primary roles of this compound is as a precursor in the development of drugs targeting neurological disorders, including epilepsy and Parkinson's disease. myskinrecipes.com The structural motif of thiophene (B33073) carboxamides is also found in compounds with other biological activities. For instance, derivatives have been explored for their potential as anticancer and antithrombotic agents. nih.gov Research has also indicated that certain thiophene-2-carboxamide derivatives exhibit anticonvulsive effects. nih.gov The synthesis of various bioactive molecules often involves the chemical modification of the this compound core to produce compounds with the desired pharmacological profiles. mdpi.com

A notable example from the broader class of thiophene-2-carboxamides is Rivaroxaban, an antithrombotic agent, which contains a related structural moiety. nih.gov Another example is OSI-390, which has been studied as an anticancer drug. nih.gov Furthermore, a related compound, 3-methylthiophene-2-carboxaldehyde, is a known intermediate in the synthesis of anthelmintic agents, which are used to treat parasitic worm infections. google.com

The following table summarizes some of the therapeutic areas where derivatives of this compound have shown potential:

| Therapeutic Area | Potential Application of Derivatives |

| Neurology | Epilepsy, Parkinson's Disease |

| Oncology | Anticancer Agents |

| Hematology | Antithrombotic Agents |

| Infectious Diseases | Anthelmintic Agents (from related intermediates) |

Development of Specialty Chemicals

In the realm of specialty chemicals, this compound is valued for its utility in organic synthesis to create more complex molecules for both research and industrial purposes. myskinrecipes.com Its structure allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel compounds with specific functionalities.

The synthesis of derivatives of this compound itself is a key area of research. One documented method involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-acetyl-2-arylazo-thioacetanilide derivatives in boiling dioxane containing sodium methoxide (B1231860) to yield 4-arylazo-3-methyl-thiophene derivatives. nih.gov This highlights its role as a reactive scaffold for building more elaborate chemical structures. The compound can be prepared by heating 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 3-methyl-2-thiophenecarbonyl chloride, which is then reacted with concentrated ammonium (B1175870) hydroxide (B78521). chemicalbook.com

Application in Agrochemical Formulation (e.g., Pesticides, Herbicides)

The unique structure of this compound also lends itself to applications in the agrochemical industry. myskinrecipes.com It is utilized in the formulation of pesticides and herbicides. myskinrecipes.com While specific commercial products containing this exact compound may not be widely documented in public literature, the inclusion of thiophene moieties in agrochemical active ingredients is a known strategy to enhance efficacy. The sulfur atom in the thiophene ring can influence the molecule's lipophilicity and metabolic stability, which are important parameters for the performance of pesticides and herbicides.

Utilization in Material Science

The applications of this compound extend into the field of material science, where it contributes to the development of advanced materials with novel properties.

This compound serves as a monomer for the synthesis of conductive polymers. myskinrecipes.com Polythiophenes, the class of polymers to which poly(this compound) belongs, are well-known for their electrical conductivity, thermal stability, and mechanical robustness. mdpi.com These properties make them suitable for a variety of applications, including antistatic coatings and conductive films. The functional groups on the thiophene ring, such as the methyl and carboxamide groups in this case, can be modified to fine-tune the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

The conductive nature of polymers derived from this compound makes them promising candidates for use in organic electronics. myskinrecipes.com These materials can be employed in the fabrication of various electronic components, including sensors. myskinrecipes.com Polythiophenes and their derivatives are extensively studied for their potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to chemically modify the monomer allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of these electronic devices. rsc.org

Thiophene-based polymers are widely investigated for their electrochromic properties, which is the ability to change color in response to an electrical potential. nih.gov This makes them suitable for use in solid-state electrochromic devices, such as smart windows, displays, and sensors. nih.gov While specific research on the electrochromic properties of poly(this compound) is not extensively detailed in the provided search results, the broader class of polythiophenes exhibits significant electrochromic behavior. researchgate.net For instance, the functionalization of poly(thieno[3,2-b]thiophene)s with electron-withdrawing side groups has been shown to decrease the HOMO and LUMO energy levels and contract the band gap of the materials, which in turn affects their electrochromic properties. rsc.orgbangor.ac.uk These polymers can exhibit fast switching times and high coloration efficiencies. rsc.orgbangor.ac.uk

The following table highlights key parameters of some electrochromic polymers based on thiophene derivatives:

| Polymer | Color Change | Response Time (Coloring) | Response Time (Bleaching) |

| P(CNPh-ETTE) | Purple to Pale Grey-Blue | 0.34 s | 0.9 s |

| P(Py-ETTE) | Sand Brown to Pale Grey-Green | 0.35 s | 1.1 s |

Data for related thieno[3,2-b]thiophene (B52689) derivatives. rsc.orgbangor.ac.uk

Certified Reference Materials for Analytical Chemistry (e.g., Fungicide Metabolite Analysis)

This compound plays a crucial role in ensuring the accuracy and reliability of analytical measurements, particularly in the food safety sector. It serves as a key component in the synthesis of certified reference materials (CRMs). CRMs are highly characterized and stable materials used to calibrate analytical instruments, validate analytical methods, and ensure the quality of measurement results.

The synthesis of these complex molecules often starts from known compounds like 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one (B3193852) and involves multiple steps, including the introduction of the this compound moiety. thieme-connect.com The final product is rigorously purified and analyzed to confirm its structure and purity, making it a reliable standard for analytical laboratories.

Contributions to Drug Discovery and Development Pipelines

The thiophene carboxamide scaffold, including this compound, is a significant pharmacophore in modern drug discovery. Its structural features allow for diverse chemical modifications, leading to the development of compounds with a wide range of biological activities.

Thiophene-2-carboxamide derivatives have been investigated for various therapeutic targets. For example, novel derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. nih.gov While this compound derivatives themselves have shown lower antioxidant activity compared to other substituted thiophene-2-carboxamides, the core structure remains a valuable starting point for optimization. nih.gov

Furthermore, the thiophene carboxamide moiety is present in several biologically active molecules. For example, it is a key structural component of compounds investigated as potent and selective sphingomyelin (B164518) synthase 2 (SMS2) inhibitors for potential use in treating dry eye disease. nih.gov The discovery of novel thiophene carboxamide analogues with high inhibitory activity against SMS2 highlights the importance of this chemical scaffold in developing new therapeutic agents. nih.gov

The versatility of the thiophene ring and the carboxamide group allows for the creation of extensive compound libraries, which are then screened for activity against various biological targets. This approach has led to the identification of lead compounds for a range of diseases. The structural similarity of some thiophene carboxamides to existing drugs, such as the anticoagulant Rivaroxaban which contains a substituted thiophene-2-carboxamide core, further underscores the significance of this chemical class in pharmaceutical research. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methylthiophene-2-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound and its derivatives are typically synthesized via cyclization or acylation reactions. For example, intermediate thiophene derivatives can be functionalized using carboxamide groups under anhydrous conditions (e.g., dry CH₂Cl₂) with acid anhydrides like succinic anhydride. Refluxing under nitrogen with 1.2 equivalents of the acylating agent yields carboxamide derivatives. Purification via reverse-phase HPLC (methanol-water gradient) ensures high purity (>95%) . Optimization includes adjusting reaction time (e.g., overnight reflux) and stoichiometry to improve yields (up to 67%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

- Methodological Answer :

- IR Spectroscopy : NH stretches (~3300 cm⁻¹), C=O (carboxamide, ~1680 cm⁻¹), and C-O (ester, ~1250 cm⁻¹) confirm functional groups .

- NMR : ¹H NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm). ¹³C NMR resolves carboxamide carbonyls (~170 ppm) and thiophene ring carbons (~120–140 ppm) .

- HRMS : Validates molecular weight (e.g., 218.27 g/mol for C₁₁H₁₀N₂OS) with <2 ppm error .

Q. What preliminary biological screening methods are used to evaluate the bioactivity of this compound analogs?

- Methodological Answer : Antibacterial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds with MIC ≤16 µg/mL are prioritized for mechanistic studies. Cytotoxicity is screened using MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence the compound’s mechanism of action in antibacterial studies?

- Methodological Answer : Substituents like tert-butyl or chloro groups enhance lipophilicity, improving membrane penetration. For example, compound 23 (N-(2-Chlorophenyl)-derivative) shows enhanced activity due to intramolecular hydrogen bonding (N–H⋯O), stabilizing interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). Crystallographic data (e.g., pseudo-six-membered ring formation via C–H⋯O bonds) rationalizes conformational rigidity and target binding .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Solutions include:

- Formulation Optimization : Co-solvents (e.g., DMSO:PBS mixtures) improve aqueous solubility.

- Prodrug Design : Ester prodrugs (e.g., methyl esters) enhance bioavailability, as seen in decagram-scale synthesis of GPTC, a metabolite with improved stability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites, linking in vitro activity to in vivo efficacy .

Q. How can crystallography and computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds in compound 23: N–H⋯O, C–H⋯O) that stabilize target binding .

- Molecular Dynamics (MD) : Simulates ligand-receptor dynamics (e.g., adenosine A1 receptor binding) to predict substituent effects on affinity .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses using PDB structures (e.g., 4EJ4 for bacterial enzymes) .

Q. What environmental implications arise from using this compound in pollution management?

- Methodological Answer : While the compound can degrade pollutants (e.g., soil contaminants), ecotoxicity studies are critical. OECD Test Guideline 201 assesses algal growth inhibition (72-h EC₅₀). Biodegradation pathways are analyzed via LC-QTOF-MS to identify persistent metabolites, guiding structural modifications for reduced environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.